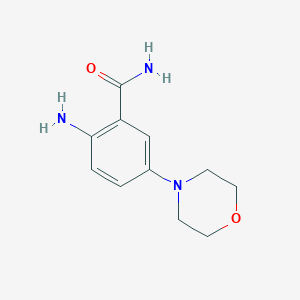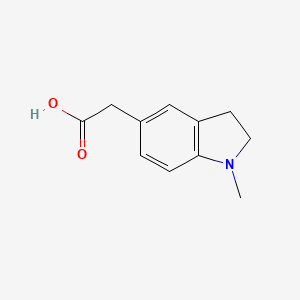![molecular formula C15H14N4O3S B2670528 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034322-25-1](/img/structure/B2670528.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel organic compound featuring a pyridopyrimidine core
Méthodes De Préparation
Synthetic routes and reaction conditions::
Starting with the synthesis of the pyridopyrimidine core through the reaction of pyrimidine derivatives with aldehydes.
Further substitution at specific positions on the ring structure using thiophene derivatives and acetamide groups.
Reaction conditions typically involve controlled temperatures, catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
The compound's synthesis can be scaled up using batch reactors, maintaining stringent reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of reactions it undergoes::
Oxidation: Can be oxidized using reagents like hydrogen peroxide or oxygen under catalytic conditions.
Reduction: Can be reduced using hydrides such as sodium borohydride.
Substitution: Involved in nucleophilic substitution reactions at active sites.
Oxidation: Use of peroxides under acidic or basic conditions.
Reduction: Use of hydrides under inert atmospheres to prevent oxidation.
Substitution: Use of various nucleophiles under mild to moderate temperatures.
Oxidation products typically include oxidized derivatives of the thiophene ring.
Reduction products often involve the formation of alcohols or amines.
Substitution reactions yield derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
In chemistry::
Used as a ligand in coordination chemistry to form complex structures with metals. In biology:
Investigated for its potential as an enzyme inhibitor, particularly targeting nucleotide synthesis pathways. In medicine:
Explored for its potential anti-cancer properties due to its ability to inhibit cell proliferation. In industry:
Used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by interacting with key enzymes involved in nucleotide synthesis.
Its molecular targets include dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby disrupting DNA synthesis pathways.
Pathways involved often include the folate pathway and pyrimidine metabolism.
Comparaison Avec Des Composés Similaires
Unique features::
The combination of a pyridopyrimidine core with a thiophene ring makes it distinctive compared to other similar compounds.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(phenyl)acetamide: Differs by having a phenyl group instead of a thiophene ring.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(furan-3-yl)acetamide: Differs by having a furan ring instead of a thiophene ring.
This compound's unique structure allows it to bridge various fields of research, making it a valuable subject for further investigation.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-12(8-10-3-7-23-9-10)16-5-6-19-14(21)11-2-1-4-17-13(11)18-15(19)22/h1-4,7,9H,5-6,8H2,(H,16,20)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBQNFUMJJUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CC3=CSC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2670448.png)
![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2670449.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)


![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)



![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)
